Superior Affinity for Kappa-2 Receptor Subtypes Compared to Selective Kappa-1 Agonists U50,488 and U69,593
In competition binding studies using cloned rat and human kappa receptors transfected into HEK 293 cells, (+/-)-bremazocine displays high affinity for a residual binding site (putative κ₂) that is not displaced by the κ₁-selective agonist U69,593. Bremazocine displaces this residual site with a Ki of 0.25 nM, whereas U69,593 shows a significantly lower affinity with a Ki of 101.0 nM [1]. This establishes bremazocine as a universal ligand with a 404-fold higher affinity for the κ₂-like site compared to the κ₁-selective agonist U69,593 [1].
| Evidence Dimension | Binding Affinity (Ki) at residual κ binding site (putative κ₂) on cloned rat/human receptors |
|---|---|
| Target Compound Data | Ki = 0.25 nM |
| Comparator Or Baseline | U69,593 (κ₁-selective): Ki = 101.0 nM |
| Quantified Difference | Bremazocine exhibits 404-fold higher affinity (0.25 nM vs. 101.0 nM) |
| Conditions | HEK 293 cells transiently transfected with cloned rat and human κ receptors; competition studies with [³H]EKC |
Why This Matters
This differential binding profile is critical for researchers requiring a pharmacological tool to selectively activate or study κ₂-mediated pathways, which are inaccessible to standard κ₁-selective agonists.
- [1] Butelman, E. R., Ko, M. C., Traynor, J. R., & Woods, J. H. (1995). APPARENT EVIDENCE OF RECEPTOR SUBTYPES: RECEPTOR BINDING STUDIES WITH THE CLONED RAT AND HUMAN KAPPA RECEPTORS. Analgesia, 1(3-4), 435–441. View Source
